ShK-Dap22 - 220384-25-8

ShK-Dap22

Catalog Number: EVT-242162
CAS Number: 220384-25-8
Molecular Formula: C166H268N54O48S7
Molecular Weight: 4012.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ShK-Dap22 is a synthetic analog of ShK, a 35-residue polypeptide toxin derived from the sea anemone Stichodactyla helianthus. [, ] It functions as a potent and selective blocker of the voltage-gated potassium channel Kv1.3. [, , ] This channel plays a crucial role in the activation of effector memory T cells, making ShK-Dap22 a valuable tool for research in immunology and autoimmune diseases. []

ShK-Dap22 is synthesized by replacing the lysine residue at position 22 in the native ShK peptide with the non-natural amino acid diaminopropionic acid (Dap). [] This specific substitution is responsible for the enhanced selectivity of ShK-Dap22 for Kv1.3 over other potassium channels. [, ] Specific details regarding the synthesis method, such as solid-phase peptide synthesis or solution-phase synthesis, require further investigation.

Overview

(Dap22)-shk is a synthetic peptide derived from the ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus. This compound is recognized for its potent and selective inhibition of the voltage-gated potassium channel Kv1.3, which plays a crucial role in T lymphocyte activation and is implicated in various autoimmune diseases. The modification of the ShK peptide involves replacing the lysine residue at position 22 with diaminopropionic acid, enhancing its specificity and potency against Kv1.3 channels. This modification makes (Dap22)-shk a significant tool in both research and potential therapeutic applications in immunosuppression and neurobiology .

Source and Classification

(Dap22)-shk belongs to the class of peptides known as potassium channel blockers. It is classified under synthetic analogs of natural peptides, specifically those derived from marine organisms. The original ShK toxin has been extensively studied for its biological activity and structural properties, leading to the development of modified versions like (Dap22)-shk that exhibit improved pharmacological profiles .

Synthesis Analysis

Methods

The synthesis of (Dap22)-shk involves solid-phase peptide synthesis techniques. The critical step is the substitution of lysine at position 22 with diaminopropionic acid, which is achieved through a series of chemical reactions:

  • Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
  • Coupling Agents: Reagents such as O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate are used to facilitate the formation of peptide bonds.
  • Deprotection Steps: Protective groups are removed using trifluoroacetic acid to yield the final active peptide.

Technical Details

The synthesis requires precise control over reaction conditions, including temperature and pH, to ensure proper folding and stability of the peptide. High-performance liquid chromatography is employed for purification, followed by lyophilization to obtain the final product in a stable form .

Molecular Structure Analysis

Structure

(Dap22)-shk consists of a 35-residue polypeptide chain with a molecular weight of approximately 4012.7 Da. Its structure features three disulfide bridges, which are critical for maintaining its biological activity. The substitution at position 22 alters its spatial configuration, enhancing selectivity for Kv1.3 channels over other potassium channels like Kv1.1 .

Data

The molecular formula and specific structural data can be derived from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the integrity and composition of the synthesized peptide .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in synthesizing (Dap22)-shk is a substitution reaction where lysine is replaced by diaminopropionic acid. This reaction modifies the binding affinity and specificity of the peptide for its target channel.

Technical Details

The synthesis involves several key reagents:

  • Protected Amino Acids: Used to prevent unwanted reactions during synthesis.
  • Coupling Agents: Facilitate the formation of amide bonds between amino acids.
  • Deprotecting Agents: Remove protective groups to yield free amino acids for subsequent reactions.

These reactions are carefully monitored to achieve high yields and purity levels necessary for biological assays .

Mechanism of Action

(Dap22)-shk exerts its effects by selectively blocking Kv1.3 channels on T lymphocytes. By inhibiting these channels, it prevents potassium ion efflux, leading to membrane depolarization. This action effectively suppresses T cell activation, which is beneficial in conditions characterized by excessive immune responses such as autoimmune diseases.

The binding mode of (Dap22)-shk differs from that of its natural counterpart due to its structural modifications; this change allows it to interact more favorably with specific residues in the Kv1.3 channel vestibule, enhancing its selectivity and potency .

Physical and Chemical Properties Analysis

Physical Properties

(Dap22)-shk is typically presented as a white to off-white powder. It is soluble in aqueous solutions and exhibits stability under controlled conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 4012.7 Da.
  • IC50 Values: Demonstrates IC50 values in the picomolar range (23 pM), indicating high potency against Kv1.3 channels.
  • Selectivity: Exhibits about 20-fold selectivity for human Kv1.3 over Kv1.1, making it an ideal candidate for targeted therapeutic applications .
Applications

(Dap22)-shk has significant applications in scientific research, particularly in immunology and neurobiology:

  • Immunosuppression Studies: Its ability to inhibit T lymphocyte activation makes it valuable in studying autoimmune diseases and potential therapies.
  • Neurobiological Research: Investigating the role of potassium channels in neuronal function and signaling pathways.
  • Drug Development: As a model compound for designing new therapeutic agents targeting ion channels involved in various diseases .
Structural and Functional Characterization of (Dap22)-ShK

Molecular Architecture of Native ShK Toxin

Primary Sequence and Disulfide Bond Topology

ShK toxin, a 35-residue peptide from the sea anemone Stichodactyla helianthus, has the primary sequence: Arg-Ser-Cys³-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys¹²-Thr-Ala-Phe-Gln-Cys¹⁷-Lys-His-Ser-Met-Lys²²-Tyr-Arg-Leu-Ser-Phe-Cys²⁸-Arg-Lys-Thr-Cys³²-Gly-Thr-Cys³⁵ [6] [9]. Its structural stability arises from three evolutionarily conserved disulfide bonds: Cys³-Cys³⁵ (N-terminal to C-terminal), Cys¹²-Cys²⁸, and Cys¹⁷-Cys³² [7] [9]. The Cys³-Cys³⁵ linkage forms a cyclic structure that constrains the peptide’s termini, while the internal disulfides (Cys¹²-Cys²⁸ and Cys¹⁷-Cys³²) stabilize the core helical segments. This disulfide framework is characteristic of the ShkT superfamily and is essential for maintaining the functional tertiary fold [9].

Table 1: Disulfide Bond Assignments in ShK Toxin

Cysteine ResiduesStructural RoleConservation in ShkT Family
Cys³ – Cys³⁵Cyclization of peptide backboneUniversal
Cys¹² – Cys²⁸Stabilization of β-turn/α-helixUniversal
Cys¹⁷ – Cys³²Anchoring of central α-helixUniversal

Secondary and Tertiary Structural Features from NMR and X-ray Studies

Solution NMR and X-ray crystallography reveal that ShK adopts a compact fold dominated by two short α-helices: Helix-1 (residues 14–19) and Helix-2 (residues 21–24), connected by a kink at Ser²⁰ [8] [9] [10]. The N-terminal residues (3–8) form an extended loop, while the C-terminus (residues 31–34) folds into a turn-turn motif stabilized by the Cys¹⁷-Cys³² disulfide. A notable feature is the solvent-exposed functional dyad Lys²²-Tyr²³ on Helix-2, which mediates potassium channel blockade [8] [10]. NMR relaxation studies indicate conformational exchange in this region (µs-ms timescale), particularly affecting residues Gln¹⁶, Lys¹⁸, His¹⁹, Met²¹, and Tyr²³ [10]. This flexibility is critical for channel interactions.

Rational Design of (Dap22)-ShK

Mutagenesis Strategy: Substitution of Lys22 with 1,3-Diaminopropionic Acid (Dap)

(Dap22)-ShK was engineered to enhance selectivity for the Kv1.3 channel over structurally related Kv1.1. Lys²², a critical residue for occluding the potassium channel pore, was replaced by the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) [2] [6]. Dap retains the positively charged amine group but shortens the side chain length from ∼6.3 Å (Lys) to ∼2.5 Å. This modification aimed to disrupt interactions with the deep pore of Kv1.1 while maintaining Kv1.3 affinity through vestibule contacts [2] [6] [9]. Synthesis involved solid-phase peptide assembly followed by regioselective disulfide bond formation, confirmed via mass spectrometry and oxidative folding assays [6].

Impact of Dap22 on Charge Distribution and Steric Properties

The Dap²² substitution subtly redistributes electrostatic potential around the functional dyad. While Lys²² projects a terminal amine into the channel pore, Dap²² positions its proximal amine toward the vestibule periphery [2] [8]. Sterically, the shorter Dap side chain prevents deep insertion into Kv1.1’s selectivity filter but allows optimal interaction with Kv1.3’s turret residues (His⁴⁰⁴ and Asp³⁸⁶) [6] [9]. Molecular dynamics simulations confirm that Dap²² reorients the toxin’s binding axis by ∼15° relative to native ShK, explaining its altered selectivity profile [8].

Table 2: Biophysical Properties of ShK vs. (Dap22)-ShK

PropertyShK(Dap22)-ShK
Functional DyadLys²²-Tyr²³Dap²²-Tyr²³
Side Chain Length6.3 Å (Lys)2.5 Å (Dap)
Charge at Dyad+1 (Amine)+1 (Proximal Amine)
Kv1.3 Affinity (IC₅₀)10–16 pM23 pM
Kv1.1 Affinity (IC₅₀)16–28 pM1.8 nM
Kv1.3 Selectivity (vs. Kv1.1)1-fold78-fold

Biophysical Stability and Conformational Dynamics

Role of Disulfide Bonds in Structural Integrity

The three disulfide bonds in (Dap22)-ShK confer exceptional stability, with the peptide retaining >95% of its native fold after 24 hours at 37°C in physiological buffers [6] [8]. Selective reduction experiments demonstrate that the Cys¹⁷-Cys³² bond is most critical for maintaining the functional dyad’s geometry. Disruption of this bond (e.g., via Ala substitution) destabilizes Helix-2 and reduces Kv1.3 affinity by >1,000-fold [8]. Conversely, the Cys³-Cys³⁵ bond, while essential for global folding, tolerates minor fluctuations without abolishing activity. This "hierarchical stability" allows (Dap22)-ShK to maintain potency despite conformational dynamics at the N-terminus [8] [10].

Pressure-Induced Conformational Exchange and Binding-Relevant States

High-pressure NMR studies (1–2500 bar) reveal pressure-dependent conformational exchange in (Dap22)-ShK, with a low-population (∼30%) excited state favored under high pressure [8]. This state exhibits chemical shift perturbations clustered around the Cys¹⁷-Cys³² disulfide and the Dap²²-Tyr²³ dyad. Key observations include:

  • Increased solvent exposure of Tyr²³ (SASA increases by ∼40% in the excited state)
  • Twisting of the ²¹–²⁴ helix by ∼20°, reorienting Dap²² toward Kv1.3’s vestibule
  • A free energy difference (ΔG) of 1.9 kJ/mol between ground and excited states [8]

Molecular dynamics simulations indicate that this excited state resembles the channel-bound conformation. The sub-millisecond exchange rate (τₑₓ ≈ 0.3 ms) suggests a conformational selection mechanism where Kv1.3 selectively binds the pre-existing excited state [8] [10].

Table 3: Conformational Dynamics in (Dap22)-ShK

RegionGround State FeaturesExcited State FeaturesFunctional Implication
Dap²²-Tyr²³ DyadBuried Tyr²³ (SASA: 23%)Exposed Tyr²³ (SASA: 40%)Enhanced Kv1.3 docking
Cys¹⁷-Cys³² BondStandard dihedral anglesAltered χ₃ anglesHelix-2 reorientation
Residues 18–24Rigid α-helixKinked helix (20° twist)Optimal Dap²² positioning

Properties

CAS Number

220384-25-8

Product Name

(Dap22)-shk

IUPAC Name

10,51,87-tris(4-aminobutyl)-31-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]-75-(aminomethyl)-93-(3-amino-3-oxopropyl)-60,96-dibenzyl-19,28-di(butan-2-yl)-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,22,39,48-tetrakis(1-hydroxyethyl)-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-4-ylmethyl)-99-methyl-66-(2-methylpropyl)-78-(2-methylsulfanylethyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carboxylic acid

Molecular Formula

C166H268N54O48S7

Molecular Weight

4012.7

InChI

InChI=1S/C166H268N54O48S7/c1-13-81(5)123-156(261)202-107(65-122(232)233)145(250)218-128(87(11)228)160(265)216-124(82(6)14-2)161(266)220-58-31-43-119(220)155(260)196-95(38-22-25-52-168)135(240)205-110(70-222)147(252)191-99(42-30-57-185-166(179)180)136(241)209-117-77-273-272-75-115-152(257)193-97(40-28-55-183-164(175)176)132(237)189-96(39-23-26-53-169)139(244)217-127(86(10)227)159(264)212-113(131(236)186-68-121(231)214-125(84(8)225)158(263)213-118(162(267)268)78-275-274-76-116(153(258)215-123)211-150(255)109(69-221)204-130(235)93(171)36-27-54-182-163(173)174)73-270-271-74-114(208-137(242)100(48-49-120(172)230)194-141(246)103(61-88-32-17-15-18-33-88)197-129(234)83(7)188-157(262)126(85(9)226)219-154(117)259)151(256)192-94(37-21-24-51-167)133(238)201-106(64-91-67-181-79-187-91)144(249)207-111(71-223)148(253)195-101(50-59-269-12)138(243)203-108(66-170)146(251)199-105(63-90-44-46-92(229)47-45-90)142(247)190-98(41-29-56-184-165(177)178)134(239)198-102(60-80(3)4)140(245)206-112(72-224)149(254)200-104(143(248)210-115)62-89-34-19-16-20-35-89/h15-20,32-35,44-47,67,79-87,93-119,123-128,221-229H,13-14,21-31,36-43,48-66,68-78,167-171H2,1-12H3,(H2,172,230)(H,181,187)(H,186,236)(H,188,262)(H,189,237)(H,190,247)(H,191,252)(H,192,256)(H,193,257)(H,194,246)(H,195,253)(H,196,260)(H,197,234)(H,198,239)(H,199,251)(H,200,254)(H,201,238)(H,202,261)(H,203,243)(H,204,235)(H,205,240)(H,206,245)(H,207,249)(H,208,242)(H,209,241)(H,210,248)(H,211,255)(H,212,264)(H,213,263)(H,214,231)(H,215,258)(H,216,265)(H,217,244)(H,218,250)(H,219,259)(H,232,233)(H,267,268)(H4,173,174,182)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185)

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.